LSD1 Enzymatic Potency: CBB1007 vs. CBB1003 vs. CBB1002 Head-to-Head IC50 Comparison
In a direct head-to-head comparison using purified recombinant GST-LSD1 protein and di-methylated H3K4 peptide substrate analyzed by mass spectrometry, CBB1007 achieved an IC50 of 5.27 µM, representing a 2.0-fold improvement over CBB1003 (IC50 = 10.54 µM) and a 2.1-fold improvement over CBB1002 (IC50 = 11.16 µM) . When assayed on methylated histone substrates by Western blotting, CBB1007 exhibited an IC50 range of ~1–5 µM, compared to ~5–10 µM for both CBB1002 and CBB1003, confirming the rank-order potency advantage .
| Evidence Dimension | In vitro LSD1 demethylase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 5.27 µM (mass spectrometry); ~1–5 µM (Western blot on histone substrates) |
| Comparator Or Baseline | CBB1003: 10.54 µM (MS), ~5–10 µM (Western); CBB1002: 11.16 µM (MS), ~5–10 µM (Western) |
| Quantified Difference | CBB1007 is 2.0-fold more potent than CBB1003 and 2.1-fold more potent than CBB1002 by MS IC50 |
| Conditions | Purified recombinant GST-LSD1; di-methylated H3K4 peptide substrate; 30 °C, 1-h incubation; mass spectrometry quantification |
Why This Matters
Procurement of CBB1007 over CBB1003 or CBB1002 delivers a 2-fold greater biochemical potency at the target level, enabling lower working concentrations in enzymatic assays and reducing the risk of solubility-limited artifacts.
- [1] Wang J, Lu F, Ren Q, Sun H, Xu Z, Lan R, Liu Y, Ward D, Quan J, Ye T, Zhang H. Novel histone demethylase LSD1 inhibitors selectively target cancer cells with pluripotent stem cell properties. Cancer Res. 2011 Dec 1;71(23):7238-49. doi: 10.1158/0008-5472.CAN-11-0896. View Source
